An inositol

Description

D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).

Inositol has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.

D-chiro-inositol is this compound isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.

INOSITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

SCYLLITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

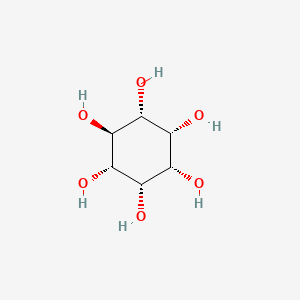

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nine Faces of a Simple Sugar: A Technical Guide to Inositol Stereoisomers and Their Biological Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol, a six-carbon cyclitol, is a fundamental component of eukaryotic cell biology. While often referred to as a single entity, inositol exists as nine distinct stereoisomers, each with a unique spatial arrangement of its hydroxyl groups. This structural nuance is the basis for a staggering diversity of biological functions, from acting as a critical second messenger in signal transduction to influencing insulin sensitivity and modulating protein aggregation in neurodegenerative diseases. This technical guide provides an in-depth exploration of the stereochemistry, metabolism, and multifaceted biological roles of the most significant inositol isomers, including myo-, D-chiro-, and scyllo-inositol. We delve into the intricate signaling pathways they govern, their therapeutic potential in various pathologies, and provide validated experimental protocols for their analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of inositol stereoisomerism and its profound impact on cellular physiology and disease.

The Architectural Foundation: Stereoisomers of Inositol

Inositol is a carbocyclic polyol that is structurally similar to glucose. The nine theoretical stereoisomers are dictated by the axial or equatorial orientation of the six hydroxyl (-OH) groups relative to the cyclohexane ring. These are: myo-, scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-inositol. The specific spatial arrangement of these hydroxyl groups is not a trivial detail; it is the primary determinant of which enzymes can interact with each isomer and, consequently, their distinct biological fates and functions.

Among the nine, myo-inositol is the most abundant form in nature and serves as the metabolic precursor for all other biologically relevant inositols and their phosphorylated derivatives. The conversion between isomers, such as from myo- to D-chiro-inositol, is a tightly regulated enzymatic process that can have significant physiological consequences when dysregulated.

A Technical Guide to the Myo-Inositol Signaling Pathway in Neuronal Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The myo-inositol signaling pathway is a cornerstone of neuronal signal transduction, translating extracellular cues into precise intracellular responses. This guide provides an in-depth exploration of the pathway's core mechanics, its critical roles in shaping neuronal function and plasticity, and its dysregulation in major neurological and psychiatric disorders. By integrating established principles with modern experimental approaches, this document serves as a technical resource for professionals seeking to understand and therapeutically target this fundamental signaling cascade. We will dissect the pathway from receptor activation to second messenger generation, explore its downstream consequences on calcium homeostasis and enzymatic activity, and detail field-proven methodologies for its investigation.

Introduction: The Centrality of Phosphoinositide Signaling in the Nervous System

Neurons operate within a complex milieu of signaling molecules. The ability to transduce external signals—such as neurotransmitters, neuromodulators, and growth factors—into a coherent intracellular response is paramount for everything from action potential firing to long-term synaptic modification. The myo-inositol pathway is a pivotal mechanism in this process. It begins at the plasma membrane with the enzymatic cleavage of a minor but mighty phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), and culminates in the generation of two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[1][2]

This cascade is not merely a linear switch but a highly dynamic and spatially organized system. It is fundamental to:

-

Neuronal Excitability: Regulating the activity of various ion channels.[3][4]

-

Synaptic Plasticity: Providing the biochemical substrate for long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[5][6][7][8]

-

Neurotransmitter Release: Modulating the machinery of vesicular fusion at the presynaptic terminal.

-

Gene Expression and Neurodevelopment: Influencing transcriptional programs that guide neuronal growth, connectivity, and survival.[9]

Dysfunction in this pathway is not a subtle biochemical footnote; it is strongly implicated in the pathophysiology of major CNS disorders, most notably bipolar disorder, where the therapeutic action of lithium is directly tied to its modulation of inositol metabolism.[10][11][12] This guide will provide the technical foundation necessary to appreciate and investigate these critical roles.

Core Pathway Mechanics: From Receptor to Second Messenger

The canonical myo-inositol pathway is initiated by the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gαq subunit, or by receptor tyrosine kinases (RTKs).

The Initiating Event: Phospholipase C (PLC) Activation

Upon ligand binding, Gαq-coupled receptors activate members of the phospholipase C (PLC) family.[1] PLCs are the central enzymes of the pathway, responsible for hydrolyzing PIP2 at the inner leaflet of the plasma membrane.[1][2] The nervous system expresses multiple PLC isoforms, with distinct regulatory mechanisms and subcellular localizations, allowing for tailored signaling responses.[1][13][14] For example, PLCη isoforms are noted for their high sensitivity to calcium, suggesting they can act as signal amplifiers in response to initial calcium influx.[14][15]

| PLC Isoform Family | Primary Neuronal Activator | Key Characteristics & Roles |

| PLCβ | Gαq and Gβγ subunits of GPCRs | Classic mediator of neurotransmitter signaling (e.g., mGluR1/5, M1/M3 muscarinic).[1] |

| PLCγ | Receptor Tyrosine Kinases (RTKs) | Activated by phosphorylation; crucial for growth factor signaling (e.g., BDNF). |

| PLCδ | Ca²⁺ | Highly sensitive to intracellular Ca²⁺ levels, creating a potential positive feedback loop.[16] |

| PLCε | Ras and Rho family small GTPases | Integrates signals from both GPCRs and RTKs.[1] |

| PLCη | Ca²⁺ | Neuron-enriched isoforms with extremely high Ca²⁺ sensitivity; implicated in neuronal network formation.[13][14][15] |

The Bifurcating Signal: IP3 and DAG

The cleavage of PIP2 yields two functionally distinct second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that rapidly diffuses through the cytosol. Its primary function is to bind to the IP3 receptor (IP3R), a ligand-gated Ca²⁺ channel located predominantly on the membrane of the endoplasmic reticulum (ER).[1][17]

-

Diacylglycerol (DAG): A hydrophobic lipid that remains embedded in the plasma membrane. It serves as a membrane-localized docking site and activator for several key effector proteins, most notably Protein Kinase C (PKC).[1][5]

This bifurcation is a critical design feature, allowing a single initiating event to trigger two parallel but interacting signaling arms.

Downstream Effectors and Neuronal Consequences

The true functional impact of the pathway is realized through the actions of its second messengers on their respective downstream targets.

The IP3/Ca²⁺ Axis: Shaping Spatiotemporal Calcium Signals

The binding of IP3 to its receptor on the ER triggers the release of stored calcium into the cytosol.[1][18] This is a pivotal event in neuronal signaling. The IP3 receptor itself is co-activated by both IP3 and Ca²⁺, creating a positive feedback loop that can generate regenerative Ca²⁺ waves and oscillations.[17] This complex spatiotemporal patterning of intracellular Ca²⁺ is not just noise; it encodes information that regulates a vast array of processes:

-

Synaptic Plasticity: The coincidence of IP3 generation and Ca²⁺ influx through NMDA receptors can trigger large Ca²⁺ signals required for inducing LTD or LTP.[17][19]

-

Gene Transcription: Ca²⁺ signals can propagate to the nucleus, where they activate transcription factors like CREB, influencing long-term changes in neuronal function.[19]

-

Neurotransmitter Release: Localized Ca²⁺ release can modulate the probability of synaptic vesicle fusion.

The DAG/PKC Axis: Membrane-Centric Regulation

DAG's primary effector is Protein Kinase C (PKC), a family of serine/threonine kinases. DAG recruits PKC from the cytosol to the plasma membrane, where it is co-activated by Ca²⁺ and phospholipids.[8] Once active, PKC phosphorylates a wide range of neuronal substrates, including ion channels, receptors, and synaptic proteins. This can lead to:

-

Modulation of Ion Channel Activity: Phosphorylation can alter the open probability and kinetics of channels like voltage-gated K⁺ and Ca²⁺ channels, directly impacting neuronal excitability.[3][20]

-

Receptor Trafficking: PKC can phosphorylate receptors, leading to their internalization or altered surface expression, a key mechanism in long-term depression (LTD).[6]

-

Regulation of Synaptic Structure: PKC is involved in phosphorylating proteins that regulate the actin cytoskeleton, influencing dendritic spine morphology.

PIP2 as a Direct Regulator

Beyond its role as a precursor, PIP2 itself is a critical signaling molecule.[3] Its dense negative charge allows it to directly interact with and regulate the function of numerous membrane proteins, particularly ion channels.[4][20] For example, the activity of KCNQ (M-current) potassium channels, which are crucial for stabilizing the neuronal resting membrane potential, is dependent on membrane PIP2 levels.[4][21] Therefore, PLC-mediated depletion of PIP2 not only generates IP3 and DAG but also simultaneously suppresses the activity of PIP2-dependent channels, providing another layer of rapid electrical regulation.[3][21]

Pathway Dysregulation in Disease: The Case of Bipolar Disorder

The "inositol depletion hypothesis" is a leading theory explaining the therapeutic mechanism of lithium, the gold-standard mood stabilizer for bipolar disorder.[11][12] The hypothesis posits that in pathologically overactive neurons, the myo-inositol pathway is firing at an unsustainable rate. Lithium inhibits key enzymes in the recycling of inositol, specifically inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase).[10][11][22] This inhibition leads to a depletion of free myo-inositol, which in turn limits the resynthesis of PIP2.[12] Consequently, the signaling capacity of this pathway is dampened in hyperactive neurons, restoring cellular homeostasis without significantly affecting normally active cells.[12] This provides a compelling rationale for targeting the myo-inositol pathway for novel therapeutic development.

Methodologies for Interrogating the Myo-Inositol Pathway

Investigating this pathway requires a multi-pronged approach, combining biochemical assays with live-cell imaging.

Measuring Second Messengers: IP and DAG

-

Inositol Phosphate (IP) Accumulation Assay: This classic biochemical assay measures the activity of the IP3-generating arm of the pathway. It is a robust method for quantifying receptor-mediated PLC activation.[23]

Causality: The core principle is to measure the end-product of PLC activity. Because IP3 is rapidly metabolized, the assay is performed in the presence of lithium chloride (LiCl). LiCl blocks inositol monophosphatases, causing the downstream metabolites of IP3 to accumulate, thereby amplifying the signal and providing a stable readout of pathway activation over time.[24]

Protocol 5.1.1: Radiometric IP Accumulation Assay in Cultured Neurons

-

Labeling: Plate primary or cultured neurons. Incubate cells overnight with [³H]-myo-inositol. This allows the radiolabel to be incorporated into the cellular phosphoinositide pool, including PIP2.[24]

-

Pre-incubation: Wash cells to remove unincorporated radiolabel. Pre-incubate with a buffer containing 10-20 mM LiCl for 15-30 minutes. This step is critical for inhibiting IP degradation.

-

Stimulation: Add the agonist of interest (e.g., a specific neurotransmitter or compound) and incubate for the desired time (e.g., 30-60 minutes). Include a vehicle control (negative control) and a potent, known agonist (positive control).

-

Lysis & Extraction: Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA). Scrape cells and collect the lysate.

-

Separation: The water-soluble inositol phosphates must be separated from the lipid fraction and unincorporated inositol. This is achieved using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elution: Wash the column to remove free inositol. Elute the total [³H]-inositol phosphates with a high-molarity salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantification: Measure the radioactivity of the eluate using liquid scintillation counting. Data are typically expressed as a percentage of total incorporated radioactivity or fold-change over basal levels.

-

-

Live-Cell Imaging with Fluorescent Biosensors: To study the spatiotemporal dynamics of second messengers, genetically encoded fluorescent biosensors are indispensable.[25][26] These sensors are fusion proteins that change their fluorescence properties upon binding their target molecule.[27]

| Biosensor Target | Principle of Operation | Example Sensor(s) |

| DAG | A fluorescent protein fused to a DAG-binding domain (e.g., C1 domain of PKC). DAG production recruits the sensor to the membrane, increasing local fluorescence intensity.[28] | DAGR, Green Upward DAG Sensor[27] |

| PIP2 | A fluorescent protein fused to a PIP2-binding domain (e.g., PH domain of PLCδ). Depletion of PIP2 causes the sensor to dissociate from the membrane, decreasing fluorescence.[25] | PLC-based PIP2 Reporter (PlcR) |

| Ca²⁺ | Genetically encoded calcium indicators (GECIs) that change fluorescence intensity or FRET efficiency upon binding Ca²⁺. | GCaMP series, Fura-2 (dye)[29] |

Measuring Downstream Consequences: Intracellular Calcium

Calcium imaging is a workhorse technique for functional analysis of the IP3/Ca²⁺ axis.[30]

Causality: The choice of indicator depends on the experimental question. Chemical dyes like Fura-2 allow for ratiometric imaging, providing a more quantitative measure of Ca²⁺ concentration that is less susceptible to artifacts like dye loading or cell volume changes. Genetically encoded indicators like GCaMP offer the ability to target specific cell types or subcellular compartments and are ideal for longitudinal studies.[30]

Protocol 5.2.1: Calcium Imaging with Fura-2 in Cultured Neurons

-

Cell Preparation: Grow neurons on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Dye Loading: Prepare a loading solution of Fura-2 AM (the acetoxymethyl ester form, which is membrane-permeant) in a physiological buffer (e.g., Tyrode's solution). Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C.[31][32] The AM esters are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

De-esterification: Wash the cells gently with fresh buffer and incubate for another 30 minutes to allow for complete de-esterification of the dye.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a sensitive camera.

-

Data Acquisition: a. Establish a stable baseline recording, acquiring image pairs at 340 nm and 380 nm excitation every few seconds. b. Apply the stimulus (e.g., via perfusion). This could be a neurotransmitter agonist that activates a Gq-coupled receptor. c. Continue recording to capture the full dynamic range of the calcium response (rise and decay).

-

Analysis: a. For each cell (defined as a Region of Interest, or ROI), calculate the ratio of the fluorescence intensity emitted after 340 nm excitation to that after 380 nm excitation (F340/F380) for each time point. b. Plot this ratio over time. An increase in the F340/F380 ratio corresponds to an increase in intracellular [Ca²⁺]. c. Quantify key parameters such as the peak amplitude of the response, the time to peak, and the duration of the signal.[32]

Conclusion and Future Directions

The myo-inositol signaling pathway is a deeply conserved and functionally versatile system that is central to neuronal physiology. Its elegant bifurcation into the IP3/Ca²⁺ and DAG/PKC axes allows for an incredible diversity of cellular responses, from millisecond-scale changes in excitability to hour-long alterations in gene expression. The established link to bipolar disorder underscores its importance as a target for therapeutic intervention.

Future research will continue to unravel the complexities of this pathway. The development of more sophisticated biosensors will allow for simultaneous monitoring of multiple pathway components in discrete subcellular compartments.[26][27] Advances in proteomics and phosphoproteomics will identify novel downstream effectors of PKC and other pathway-regulated kinases. For drug development professionals, a deep, mechanistic understanding of this pathway is not optional—it is essential for identifying novel targets and designing next-generation therapeutics for a host of devastating neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Control of Neuronal Excitability by Cell Surface Receptor Density and Phosphoinositide Metabolism [frontiersin.org]

- 5. Diacylglycerol Signaling Role in Synaptic Plasticity - Creative Biolabs [neuros.creative-biolabs.com]

- 6. Diacylglycerol Kinases in the Coordination of Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 8. Diacylglycerol Kinases in the Coordination of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Inositol monophosphatase--a putative target for Li+ in the treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The immunomodulatory effect of lithium as a mechanism of action in bipolar disorder [frontiersin.org]

- 13. A novel phospholipase C, PLC(eta)2, is a neuron-specific isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ca2+-sensor region of IP3 receptor controls intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Calcium release via IP3R/RyR channels contributes to the nuclear and mitochondrial Ca2+ signals elicited by neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Dual Regulation of Voltage-Sensitive Ion Channels by PIP2 [frontiersin.org]

- 21. PIP(2) activates KCNQ channels, and its hydrolysis underlies receptor-mediated inhibition of M currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New DAG and cAMP Sensors Optimized for Live-Cell Assays in Automated Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 28. selectscience.net [selectscience.net]

- 29. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. biorxiv.org [biorxiv.org]

- 32. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Nexus of Signaling and Structure: A Guide to the Biosynthesis and Metabolism of Inositol in Mammals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol, a carbocyclic polyol, stands at the crossroads of cellular metabolism and signal transduction in mammals. Far from being a simple osmolyte or a minor structural component of membranes, myo-inositol and its phosphorylated derivatives form a complex and interconnected signaling network that governs a vast array of physiological processes, from insulin signaling and calcium homeostasis to gene expression and apoptosis.[1][2] Dysregulation of inositol metabolism is increasingly implicated in a range of pathologies, including metabolic syndrome, neurodegenerative diseases, and cancer, making its pathways a compelling area for therapeutic investigation.[3][4] This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and signaling functions of inositol in mammalian cells. We will delve into the enzymatic pathways that create and interconvert these critical molecules, explore their multifaceted roles as second messengers, and provide field-proven methodologies for their study, empowering researchers to probe this intricate system with precision and confidence.

The Cellular Inositol Pool: A Balance of Synthesis and Uptake

Mammalian cells maintain their crucial intracellular inositol stores through two primary mechanisms: de novo biosynthesis from glucose and active transport from the extracellular environment.[5][6]

De Novo Biosynthesis: From Glucose to Myo-Inositol

The synthesis of myo-inositol, the most abundant stereoisomer, is a fundamental metabolic pathway that directly links glucose metabolism to inositol-dependent signaling.[7] This two-step process is a cornerstone of cellular autonomy, ensuring a supply of inositol even when external sources are limited.

The rate-limiting step is the isomerization of D-glucose-6-phosphate (G6P) to L-myo-inositol-1-phosphate (MIP), a reaction catalyzed by myo-inositol-1-phosphate synthase (MIPS) .[8][9] In mammals, this enzyme is encoded by the ISYNA1 gene.[5] The subsequent dephosphorylation of MIP by myo-inositol monophosphatase (IMPase) yields free myo-inositol.[10][11]

Caption: De novo biosynthesis of myo-inositol from glucose-6-phosphate.

Inositol Transport: Acquiring from the Environment

In addition to synthesis, cells actively import inositol from the bloodstream. This is mediated by specific transporters that harness ion gradients. The primary transporters include the sodium-coupled myo-inositol transporters SMIT1 and SMIT2 , and the proton-coupled myo-inositol transporter HMIT .[5][12] This transport system is crucial for tissues with high inositol demand, such as the brain, where it plays a vital role in osmoregulation and neurotransmitter signaling.[12][13] Kinetic studies in various cell types have characterized these as high-affinity transport systems, ensuring efficient uptake even at low extracellular concentrations.[14][15]

The Inositol Phosphate Signaling Cascade: From Membrane to Nucleus

Once available, myo-inositol is incorporated into the phospholipid phosphatidylinositol (PI), primarily at the endoplasmic reticulum.[16] PI serves as the foundational substrate for a cascade of phosphorylation events that generate a diverse family of signaling molecules: the phosphoinositides (PIPs) and the soluble inositol polyphosphates (IPs).[16][17]

The Canonical PLC-Mediated Pathway

The classical inositol phosphate signaling pathway is initiated by the activation of Phospholipase C (PLC) at the plasma membrane in response to extracellular stimuli like hormones or growth factors.[11][18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phosphoinositide, into two potent second messengers:

-

Diacylglycerol (DAG): A lipid messenger that remains in the membrane to activate Protein Kinase C (PKC).

-

Inositol 1,4,5-trisphosphate (IP3): A soluble messenger that diffuses through the cytosol.[2]

IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[18] This calcium signal orchestrates a multitude of cellular responses, including muscle contraction, secretion, and gene expression.[2]

The Hierarchy of Inositol Polyphosphates (IPs)

The action of IP3 is terminated by its metabolism, which also serves to generate a wider array of signaling molecules. This "lipid-dependent" pathway involves a series of sequential phosphorylations, creating higher-order inositol phosphates.[19][20]

-

From IP3 to IP6: IP3 is phosphorylated by kinases, including Inositol Polyphosphate Multikinase (IPMK) and IP3 3-Kinase (IP3K) , to generate various inositol tetrakisphosphate (IP4) and pentakisphosphate (IP5) isomers.[11][21]

-

Further phosphorylation by IPMK and Inositol Pentakisphosphate 2-Kinase (IPK1) leads to the formation of the fully phosphorylated inositol hexakisphosphate (IP6) , also known as phytic acid.[11][19]

These higher IPs (IP4, IP5, IP6) are not merely metabolic intermediates; they are distinct signaling molecules implicated in processes such as DNA repair, RNA export, and gene expression.[18][21]

Caption: The canonical inositol phosphate signaling pathway.

Inositol Pyrophosphates (PP-InsPs): High-Energy Messengers

A fascinating and more recently characterized branch of inositol metabolism is the synthesis of inositol pyrophosphates (PP-InsPs).[22][23] These are highly energetic molecules containing one or more pyrophosphate (P-O-P) bonds, with a free energy of hydrolysis greater than that of ATP.[23]

PP-InsPs are synthesized from IP6 by two main classes of enzymes:[24]

-

Inositol Hexakisphosphate Kinases (IP6Ks): These enzymes phosphorylate the 5-position of IP6 to generate 5-PP-InsP5 (also known as IP7).[11][22]

-

Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks): These kinases can phosphorylate the 1/3-position of IP6.[24][25]

These "energetic messengers" are crucial regulators of cellular energy metabolism, phosphate homeostasis, insulin secretion, and apoptosis.[22][24][26] They can act as allosteric regulators or even as phosphate donors in a novel form of post-translational modification known as protein pyrophosphorylation.[25][27]

Catabolism and Isomer Interconversion

To maintain homeostasis, the inositol phosphate signaling system relies on efficient recycling and catabolism. A series of phosphatases removes phosphate groups from the various IPs, ultimately regenerating free myo-inositol, which can re-enter the cycle.[5]

Beyond phosphorylation, the inositol ring itself can be catabolized, primarily in the kidney, via the glucuronate-xylulose pathway, converting it back to glucose pathway intermediates.[7][28]

Furthermore, mammals can interconvert inositol stereoisomers. For instance, an epimerase can convert myo-inositol to D-chiro-inositol , an isomer critically involved in insulin signal transduction.[7][29] An imbalance between myo- and D-chiro-inositol has been linked to insulin resistance and polycystic ovary syndrome (PCOS).[3][30]

Methodologies for Studying Inositol Metabolism

Investigating this complex network requires robust and sensitive analytical techniques. The choice of method depends on the specific question, whether it's quantifying steady-state levels, measuring metabolic flux, or assaying enzyme activity.

Quantification of Inositol Metabolites

Direct measurement of inositol and its phosphorylated derivatives in cells and tissues is challenging due to their polar nature and the existence of multiple isomers.[31][32]

| Technique | Principle | Advantages | Limitations |

| Metabolic Labeling with [³H]myo-inositol | Cells are incubated with radiolabeled inositol. Metabolites are extracted and separated by HPLC, with detection by scintillation counting. | High sensitivity; allows for flux analysis. | Indirect detection; requires handling of radioactive materials; poor isomer resolution.[33] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Inositols are chemically derivatized to be volatile and then separated by GC and detected by MS. | Good for quantifying neutral isomers like myo-, scyllo-, and chiro-inositol. | Requires derivatization; not suitable for highly phosphorylated IPs.[34] |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Metabolites are separated based on charge and size in a capillary and detected by MS. | Excellent resolution of IP and PP-InsP isomers; requires very small sample volumes; high sensitivity.[33][35] | Requires specialized equipment; can be sensitive to matrix effects. |

| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | A form of LC optimized for polar compounds, coupled to MS for detection and quantification. | Good separation of isomers; high throughput potential; quantitative. | May require optimization for baseline separation of all isomers.[31][32] |

Experimental Protocol: Quantification of Inositol Isomers by LC-MS

This protocol provides a robust method for extracting and quantifying myo-, scyllo-, and chiro-inositol from mammalian cell culture.

Pillar 1: Expertise & Experience (Causality behind choices)

The choice of HILIC-MS is driven by its ability to resolve polar, structurally similar isomers without the need for derivatization, providing a direct and accurate snapshot of the cellular free inositol pool.[32] The extraction with acetonitrile/methanol/water is a well-established method for quenching metabolism instantly and efficiently extracting a broad range of polar metabolites.

Pillar 2: Trustworthiness (Self-Validating System)

The protocol's integrity is ensured by the inclusion of stable isotope-labeled internal standards (e.g., ¹³C₆-myo-inositol). These standards are added at the very first step (cell lysis) and are processed identically to the endogenous analytes. Any sample loss or variation in ionization efficiency during the procedure will affect the standard and the analyte equally. By normalizing the analyte signal to the internal standard signal, we achieve highly accurate and reproducible quantification, making the system self-validating.

Methodology:

-

Cell Culture and Harvest:

-

Culture mammalian cells (e.g., HEK293T, HeLa) to ~80-90% confluency in a 6-well plate.

-

Aspirate the culture medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular inositols.

-

Instantly quench metabolism by adding 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) containing the internal standards (e.g., 1 µM ¹³C₆-myo-inositol).

-

-

Metabolite Extraction:

-

Place the plate on ice and scrape the cells into the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds, then incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

-

Sample Preparation for LC-MS:

-

Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile with 0.1% formic acid).

-

Vortex, centrifuge briefly, and transfer to an LC-MS autosampler vial.

-

-

HILIC-MS Analysis:

-

Column: Use a HILIC column suitable for polar analytes (e.g., an amide-based column).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at a high percentage of organic solvent (e.g., 85% B) and gradually increase the aqueous component to elute the polar inositols.

-

Mass Spectrometry: Operate in negative ion mode using selected reaction monitoring (SRM) for the specific mass transitions of each inositol isomer and its corresponding internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous inositol isomer and its ¹³C-labeled internal standard.

-

Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

-

Quantify the concentration by comparing this ratio to a standard curve prepared with known concentrations of unlabeled inositols and a fixed concentration of the internal standard.

-

Normalize the final concentration to the total protein content or cell number from a parallel well.

-

Caption: Experimental workflow for LC-MS based quantification of inositols.

Conclusion and Future Directions

The biosynthesis and metabolism of inositol in mammals represent a deeply integrated network that is fundamental to cellular health. From its origin as a glucose derivative to its intricate phosphorylation and pyrophosphorylation, this family of molecules serves as a sophisticated language for intracellular communication. The continued development of advanced analytical methods like CE-MS is uncovering new isomers and pathways, revealing even greater complexity.[35] For drug development professionals, the enzymes of inositol metabolism—kinases like PI3K and IPMK, and phosphatases—present a rich landscape of potential therapeutic targets for metabolic diseases, cancers, and neurological disorders. Future research will undoubtedly focus on dissecting the specific roles of individual inositol phosphate and pyrophosphate isomers, understanding their tissue-specific functions, and harnessing this knowledge to develop novel, targeted therapies.

References

- 1. Inositol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Inositol? [synapse.patsnap.com]

- 3. Frontiers | Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases [frontiersin.org]